tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate
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Overview
Description
tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring and the spirocyclic framework contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with tert-butylamine under acidic conditions to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the pyrazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted pyrazole derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reactivity patterns and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. The pyrazole ring is known for its bioactivity, and the spirocyclic structure can enhance the compound’s stability and bioavailability .
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify the structure allows for the fine-tuning of its pharmacological properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and enhances binding affinity. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)carbamate
- 1-(tert-Butyl)-3-(1-methyl-1H-pyrazol-4-yl)urea
- tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxamide
Uniqueness
The uniqueness of tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new molecules with diverse applications .
Properties
Molecular Formula |
C15H24N4O2 |
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Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl 3-(1-methylpyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-14(2,3)21-13(20)19-6-5-15(10-19)9-16-12(15)11-7-17-18(4)8-11/h7-8,12,16H,5-6,9-10H2,1-4H3 |
InChI Key |
LLZIPWQSAVHLIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2C3=CN(N=C3)C |
Origin of Product |
United States |
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